5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3,5-dimethoxyphenyl group and at the 2-position with a 4-methylphenyl moiety. This hybrid structure combines pharmacophoric elements from pyrazolo-fused heterocycles and oxadiazoles, which are associated with diverse bioactivities, including CNS modulation and anticancer effects .
Synthesis Pathway:
The synthesis likely involves:
Condensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl or acetylenic electrophiles to form the pyrazolo[1,5-a]pyrazinone core .
Introduction of the 1,2,4-oxadiazole moiety via cycloaddition between nitrile oxides and acetonyl intermediates, as reported for analogous oxadiazoles .
Properties
IUPAC Name |
5-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-15-4-6-16(7-5-15)20-13-21-24(30)28(8-9-29(21)26-20)14-22-25-23(27-33-22)17-10-18(31-2)12-19(11-17)32-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFFEZFFUUKUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (referred to as Compound A ) has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C26H30N4O6
Molecular Weight : 478.55 g/mol
IUPAC Name : this compound
The compound features a complex structure characterized by multiple heterocyclic rings and functional groups that contribute to its biological activity.
Synthesis
Compound A is synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthesis typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazolo[1,5-a]pyrazin moiety. Detailed synthetic pathways can be found in various studies focusing on similar compounds with biological relevance.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Compound A. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 36 |
| HeLa | 34 |
| MCF-7 | 40 |
These findings suggest that Compound A may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. For instance, one study indicated that treatment with similar compounds resulted in increased apoptotic cell populations and morphological changes characteristic of apoptosis .
The mechanism underlying the anticancer activity of Compound A appears to involve the modulation of several signaling pathways associated with cell proliferation and survival. Notably, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and metastasis. The presence of the oxadiazole moiety is believed to enhance binding affinity to target proteins involved in these pathways.
Case Studies
Several case studies have documented the efficacy of Compound A and its analogs:
- Study on HCT-116 Cells : In this study, Compound A demonstrated a dose-dependent inhibition of cell proliferation with significant induction of apoptosis as evidenced by increased caspase activity and altered mitochondrial membrane potential .
- HeLa Cell Line Analysis : Another investigation revealed that Compound A effectively reduced cell viability in HeLa cells through mechanisms involving oxidative stress and DNA damage .
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrimidines
Core Structure : Pyrazolo[1,5-a]pyrimidine.
Key Examples :
Comparison :
Pyrazolo[1,5-a]Quinazolines
Core Structure : Pyrazolo[1,5-a]quinazolin-5(4H)-one.
Key Example : Compound 10b (dual mGlu2/mGlu3 NAM): Features a pyrimidin-5-yl group critical for potency .
Comparison :
1,2,4-Oxadiazole Derivatives
Core Structure: 1,2,4-Oxadiazole.
Comparison :
Pyrazolo[1,5-a][1,3,5]Triazines
Core Structure: Pyrazolo-triazine. Key Example: 2-(Dichloromethyl)pyrazolo-triazines: Exhibit anticancer activity via heterocyclization with dichloro-cyanoethenyl groups .
Comparison :
- The target compound’s oxadiazole and methoxy groups likely reduce cytotoxicity compared to dichloromethyl-substituted triazines, suggesting divergent therapeutic applications .
Structural and Pharmacokinetic Data
Research Findings and Implications
- SAR Insights: Minor structural changes (e.g., substituting methyl for methoxy) significantly alter bioactivity in pyrazolo-quinazolines . The target compound’s dimethoxyphenyl group may optimize lipophilicity for blood-brain barrier penetration.
- Synthetic Feasibility : Microwave-assisted Suzuki-Miyaura cross-coupling (used in pyrazolo-pyrimidine synthesis) could streamline functionalization of the target compound .
- Therapeutic Potential: The oxadiazole moiety may confer anticancer activity akin to pyrazolo-triazines, while the pyrazinone core aligns with CNS drug scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
